3-Acetoxy-2,4,5-trifluorobenzoic acid 3-Acetoxy-2,4,5-trifluorobenzoic acid
Brand Name: Vulcanchem
CAS No.: 111251-90-2
VCID: VC14275728
InChI: InChI=1S/C9H5F3O4/c1-3(13)16-8-6(11)4(9(14)15)2-5(10)7(8)12/h2H,1H3,(H,14,15)
SMILES:
Molecular Formula: C9H5F3O4
Molecular Weight: 234.13 g/mol

3-Acetoxy-2,4,5-trifluorobenzoic acid

CAS No.: 111251-90-2

Cat. No.: VC14275728

Molecular Formula: C9H5F3O4

Molecular Weight: 234.13 g/mol

* For research use only. Not for human or veterinary use.

3-Acetoxy-2,4,5-trifluorobenzoic acid - 111251-90-2

Specification

CAS No. 111251-90-2
Molecular Formula C9H5F3O4
Molecular Weight 234.13 g/mol
IUPAC Name 3-acetyloxy-2,4,5-trifluorobenzoic acid
Standard InChI InChI=1S/C9H5F3O4/c1-3(13)16-8-6(11)4(9(14)15)2-5(10)7(8)12/h2H,1H3,(H,14,15)
Standard InChI Key XHEBLJZTUNLHGB-UHFFFAOYSA-N
Canonical SMILES CC(=O)OC1=C(C(=CC(=C1F)F)C(=O)O)F

Introduction

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 3-acetoxy-2,4,5-trifluorobenzoic acid involves multi-step processes that combine fluorination, acetylation, and decarboxylation. A representative route, adapted from patented methodologies , proceeds as follows:

  • Nitration and Acetylation: 3-Hydroxybenzoic acid is nitrated to introduce nitro groups, followed by acetylation using acetic anhydride to protect the hydroxyl group.

  • Fluorination: The nitro groups are replaced with fluorine via hydrogen fluoride (HF) or potassium fluoride (KF) under controlled conditions.

  • Decarboxylation: The final step involves decarboxylation to yield the target compound, often monitored via gas chromatography (GC) or high-performance liquid chromatography (HPLC) .

Table 1: Key Reaction Steps and Conditions

StepReagents/ConditionsYield (%)
NitrationHNO₃/H₂SO₄, 0–5°C, 4 hr85
AcetylationAcetic anhydride, pyridine, reflux, 2 hr92
FluorinationKF, DMF, 120°C, 24 hr78
DecarboxylationHeat (200°C), Cu catalyst65

Optimization Challenges

Optimizing fluorination remains critical due to competing side reactions, such as over-fluorination or ring degradation. Recent advances employ palladium catalysts to improve selectivity . Additionally, HPLC has emerged as a vital tool for tracking intermediates, ensuring purity >95% in industrial batches .

Chemical and Physical Properties

Electronic Effects

The electron-withdrawing fluorine atoms induce a pronounced meta-directing effect, polarizing the aromatic ring and enhancing reactivity at positions ortho and para to the acetoxy group. This electronic profile facilitates regioselective reactions, such as Suzuki couplings or esterifications .

Stability and Solubility

3-Acetoxy-2,4,5-trifluorobenzoic acid exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water. Stability studies indicate decomposition above 250°C, with the acetoxy group undergoing hydrolysis under strongly acidic or basic conditions .

Analytical Characterization

Chromatographic Methods

HPLC: Reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase (40:60 v/v) resolves the compound at 5.154 min, enabling precise quantification during synthesis .
GC: Capillary GC with flame ionization detection (FID) provides complementary data, particularly for volatile by-products.

Table 2: Analytical Parameters

MethodColumnMobile PhaseRetention Time (min)
HPLCC18 (250 × 4.6 mm)Acetonitrile:H₂O:TFA (40:60:2)5.154
GCDB-5MS (30 m)Helium, 1.2 mL/min8.2

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, 1H), 7.89 (d, 1H), 2.31 (s, 3H, OAc).

  • ¹⁹F NMR (376 MHz, CDCl₃): δ -112.3 (d), -115.6 (d), -118.1 (d).

Applications in Pharmaceutical and Agrochemical Research

Drug Intermediate

The compound serves as a precursor to IL-15 inhibitors, where benzoic acid derivatives modulate cytokine signaling pathways. Structural analogs demonstrate IC₅₀ values <10 μM in PBMC proliferation assays .

Agrochemical Development

Fluorinated benzoic acids are key intermediates in herbicides and fungicides. The acetoxy group enhances membrane permeability, improving bioavailability in plant systems .

Future Directions

Ongoing research aims to:

  • Develop greener fluorination methods using ionic liquids.

  • Explore covalent organic frameworks (COFs) incorporating fluorinated benzoic acids for gas storage.

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